LGD-6972

Description

Pathophysiological Role of Glucagon (B607659) in Glucose Homeostasis and Type 2 Diabetes Mellitus

Glucagon, a peptide hormone produced by the alpha cells of the pancreas, is a key regulator of blood glucose levels, primarily by increasing hepatic glucose output. clevelandclinic.orgnih.govnih.gov It acts as a counterregulatory hormone to insulin (B600854), preventing blood sugar from dropping too low. clevelandclinic.orgmedicalnewstoday.com During fasting or periods of low blood glucose, glucagon stimulates the liver to convert stored glycogen (B147801) into glucose (glycogenolysis) and to synthesize new glucose from non-carbohydrate sources (gluconeogenesis). clevelandclinic.orgnih.govmedicalnewstoday.combbc.co.uk This ensures a steady supply of glucose to the bloodstream.

In individuals with type 2 diabetes, the delicate balance between insulin and glucagon is disrupted. medicalnewstoday.comdiabetesjournals.org Despite elevated blood glucose levels, patients with T2DM often exhibit inappropriately high levels of glucagon, a phenomenon known as hyperglucagonemia. nih.govnih.gove-dmj.orgsciencedaily.com This excessive glucagon signaling leads to increased hepatic glucose production, which significantly contributes to both fasting and postprandial hyperglycemia characteristic of diabetes. nih.gove-dmj.orgsciencedaily.comligand.com The alpha cells in individuals with T2DM may become resistant to insulin, failing to suppress glucagon release effectively after a meal, further exacerbating high blood sugar. sciencedaily.com

Given glucagon's significant role in driving hyperglycemia in diabetes, inhibiting its action through glucagon receptor antagonism presents a compelling therapeutic strategy. By blocking glucagon's binding to its receptor on liver cells, glucagon receptor antagonists (GRAs) aim to reduce excessive hepatic glucose production, thereby lowering blood glucose levels. ligand.comligand.comontosight.ailigand.comsochob.cldiabetesincontrol.com This approach offers a non-insulin-dependent mechanism for improving glycemic control. clinicaltrialsarena.com Preclinical and clinical studies have demonstrated that inhibiting glucagon receptor activity can reduce fasting blood glucose and improve glucose tolerance. diabetesjournals.orgsochob.clpnas.org

Glucagon's Contribution to Hyperglycemia in Diabetes Mellitus

Overview of Glucagon Receptor Antagonists (GRAs) in Clinical Development

The concept of targeting the glucagon receptor for diabetes treatment has been explored for several decades. diabetesjournals.org Various approaches to antagonize the glucagon receptor have been investigated, including small molecules, antibodies, and antisense oligonucleotides. diabetesjournals.orgtandfonline.com While the proof-of-concept that antagonizing the glucagon receptor improves glucose control in T2DM has been confirmed in humans, the development of some early GRA candidates was hampered by adverse effects. diabetesjournals.orgligand.comtandfonline.com Despite these challenges, research in this area has continued, with novel GRA molecules progressing through clinical trials. tandfonline.com

Introduction of LGD-6972 as a Novel Glucagon Receptor Antagonist

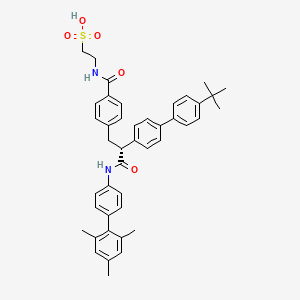

This compound is a novel, orally bioavailable, small molecule glucagon receptor antagonist that has been investigated for its potential in treating type 2 diabetes and other metabolic disorders. ligand.comontosight.aidiabetesincontrol.comtandfonline.comnih.govmedchemexpress.comveeva.com It is a potent and selective antagonist of the glucagon receptor (GCGR). ligand.commedchemexpress.comalfa-chemistry.com this compound binds competitively to the GCGR with high affinity and selectivity, which leads to the suppression of both cAMP and glucose production. tandfonline.comnih.govmedchemexpress.com The pharmacological activity of this compound appears to be primarily mediated by inhibiting GCGR signaling. nih.govmedchemexpress.com this compound has also been known by alternative names such as RVT-1502 and MB-11262. ontosight.aispringer.com Structurally, this compound is distinct from some other small molecule GRAs, containing a sulphonic acid tail rather than a carboxylic acid tail, which may contribute to its observed profile. diabetesjournals.org

Detailed Research Findings

Preclinical studies with this compound have demonstrated promising glucose-lowering activity in various animal models of diabetes. ligand.comligand.com this compound has been shown to inhibit glucagon-induced hyperglycemia in rats and monkeys and significantly lower glucose in mouse models of both type 2 and type 1 diabetes. ligand.com It also reduced HbA1c, ketone bodies, and free fatty acids in a mouse model of type 1 diabetes. ligand.com

Clinical trials have evaluated the efficacy and pharmacokinetics of this compound in both healthy subjects and individuals with type 2 diabetes. clinicaltrialsarena.comnih.gov In single and multiple-dose Phase 1 studies, this compound demonstrated dose-dependent reductions in fasting plasma glucose in subjects with T2DM. ligand.comclinicaltrialsarena.comnih.gov A maximal decrease of 57 mg/dL in baseline-adjusted glucose values was observed after 14 days of treatment in subjects with T2DM. ligand.com

A Phase 2, double-blind, placebo-controlled study further evaluated the efficacy of this compound in subjects with T2DM inadequately controlled on metformin (B114582) monotherapy. diabetesjournals.orgligand.comdiabetesjournals.org The study demonstrated statistically significant, dose-dependent reductions from baseline in hemoglobin A1c (HbA1c) after 12 weeks of treatment at all tested doses (5 mg, 10 mg, and 15 mg). ligand.comdiabetesjournals.org Compared to a 0.15% reduction with placebo, this compound resulted in HbA1c reductions of 0.90%, 0.92%, and 1.20% at the 5 mg, 10 mg, and 15 mg doses, respectively. ligand.comdiabetesjournals.org All doses of this compound also significantly decreased fasting plasma glucose and reduced glucose AUC during an oral glucose tolerance test. diabetesjournals.org this compound treatment was also associated with increases in fasting glucagon and total and active GLP-1 levels from baseline. diabetesjournals.org

The pharmacokinetics of this compound have been characterized. nih.gov this compound was well absorbed after single oral doses, with time to maximum concentration typically achieved around 6-8 hours post-dose. nih.gov Exposure (Cmax and AUC) increased with increasing doses in healthy subjects. nih.gov The elimination half-life ranged from approximately 39.2 to 58.5 hours across dose groups. nih.gov

The potential binding site of this compound on the glucagon receptor has been investigated through computational methods, suggesting relatively stable binding in Pocket 5 of the receptor. nih.gov

Data from the Phase 2 study illustrating the change in HbA1c from baseline after 12 weeks of treatment are presented in the table below. ligand.comdiabetesjournals.org

| Treatment Group | Change from Baseline in HbA1c (%) (12 weeks) |

| Placebo | -0.15 |

| This compound 5 mg | -0.90 |

| This compound 10 mg | -0.92 |

| This compound 15 mg | -1.20 |

Data on the effect of this compound on fasting plasma glucose from the same Phase 2 study are presented below. diabetesjournals.org

| Treatment Group | Change from Baseline in Fasting Plasma Glucose (mg/dL) (12 weeks) |

| Placebo | Data not explicitly provided as a single value in snippets, but implied to be less significant than active treatment |

| This compound 5 mg | -30.1 to -39.3 (range across doses) |

| This compound 10 mg | -30.1 to -39.3 (range across doses) |

| This compound 15 mg | -30.1 to -39.3 (range across doses) |

Note: The snippets provide a range for FPG reduction across the this compound dose groups rather than specific values for each dose in the cited text. diabetesjournals.org

This compound has been studied by Ligand Pharmaceuticals and was later part of a licensing deal with Metavant Sciences. springer.combiopharmadive.comfiercebiotech.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJMCBYPVCGZFB-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207989-09-0 | |

| Record name | LGD-6972 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LGD-6972 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGD-6972 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of Lgd 6972

Glucagon (B607659) Receptor (GCGR) Binding and Selectivity Profile of LGD-6972

This compound demonstrates a high affinity for the glucagon receptor and exhibits selectivity over related receptors within the same class. This binding profile is crucial for its targeted pharmacological action.

In Vitro Competitive Binding Affinity to GCGR

In vitro studies have shown that this compound binds competitively to the glucagon receptor with high affinity. guidetopharmacology.orgwikipedia.orgthetapeptides.commims.com Quantitative data from preclinical studies indicate potent binding. For human GCGR (hGCGR), an IC50 value of 0.5 nM has been reported. guidetopharmacology.org Binding affinity across species shows some variation, with reported cAMP IC50 values of 0.7 nM for monkey, 103 nM for rat, and 150 nM for mouse GCGR. guidetopharmacology.org

Table 1: In Vitro Binding Affinity (cAMP IC50) of this compound to GCGR Across Species

| Species | cAMP IC50 (nM) | Source |

| Human | 0.5 | guidetopharmacology.org |

| Monkey | 0.7 | guidetopharmacology.org |

| Rat | 103 | guidetopharmacology.org |

| Mouse | 150 | guidetopharmacology.org |

Specificity for GCGR Versus Related Receptors (e.g., GLP-1R, GIPR)

This compound exhibits selectivity for GCGR compared to other related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). guidetopharmacology.orgwikipedia.orgthetapeptides.commims.com Studies have shown significantly lower affinity for GLP-1R and GIPR compared to GCGR. For instance, reported cAMP IC50 values are >10,000 nM for hGLP-1R and 3,000 nM for hGIPR, demonstrating substantial selectivity over these receptors. guidetopharmacology.org Another source indicates a binding affinity (Ki) of 17.7 nM at GCGR versus 28.6 nM at GLP-1R, representing a 1:1.6 ratio in favor of GCGR binding in that specific assay. wikipedia.org

Table 2: Selectivity Profile of this compound Against Related Receptors (cAMP IC50)

| Receptor | cAMP IC50 (nM) | Source |

| hGCGR | 0.5 | guidetopharmacology.org |

| hGLP-1R | >10,000 | guidetopharmacology.org |

| hGIPR | 3,000 | guidetopharmacology.org |

Downstream Signaling Pathway Modulation by this compound

The binding of this compound to GCGR leads to the modulation of downstream signaling pathways, primarily impacting cyclic adenosine (B11128) monophosphate (cAMP) production and glucose output.

Suppression of Cyclic Adenosine Monophosphate (cAMP) Production

This compound has been shown to suppress glucagon-stimulated cAMP production in vitro. guidetopharmacology.orgwikipedia.orgthetapeptides.commims.com This is a direct consequence of its antagonistic action on the GCGR, which is a G protein-coupled receptor that typically signals through the adenylyl cyclase/cAMP pathway upon activation by glucagon. wikipedia.orgmims.comwikipedia.org The inhibition of cAMP production is a key mechanism by which this compound counteracts glucagon signaling. In human hepatocytes, this compound demonstrated high potency in antagonizing hGCGR, with an EC50 of 0.5 nM for inhibiting cAMP production stimulated by 0.1 nM glucagon. guidetopharmacology.org

Inhibition of Glucose Production in Cellular Models

Consistent with its effect on cAMP signaling, this compound inhibits glucose production in cellular models, such as human hepatocytes. guidetopharmacology.orgwikipedia.orgthetapeptides.commims.com By blocking glucagon's action at the receptor level, this compound reduces the downstream processes in the liver that lead to glucose release, including glycogenolysis and gluconeogenesis. mims.comnih.gov This inhibition of hepatic glucose output is a primary mechanism by which glucagon receptor antagonists aim to lower blood glucose levels. nih.govmims.com

Mechanistic Differentiations of this compound Among Glucagon Receptor Antagonists

This compound has been described as an allosteric GCGR antagonist, distinguishing it mechanistically from some other small molecule GCGR antagonists. guidetoimmunopharmacology.org While many antagonists compete directly with the endogenous ligand (glucagon) for the orthosteric binding site, allosteric modulators bind to a different site on the receptor, inducing a conformational change that affects ligand binding or receptor activation. chem960.com The structural differences of this compound compared to other antagonists may contribute to its specific pharmacological profile. guidetoimmunopharmacology.org Although detailed biochemical differentiation from all other antagonists may require further elucidation, its classification as an allosteric modulator suggests a distinct mode of interaction with the GCGR. guidetoimmunopharmacology.orgchem960.com

Structural Distinctions and Their Impact on Receptor Interaction

A key structural feature distinguishing this compound from other glucagon receptor antagonists that have reached clinical trials is the presence of a sulfonic acid tail (SAT) in the form of a taurine (B1682933) amide, where other antagonists typically possess a carboxylic acid tail (CAT) derived from β-alanine. informahealthcare.comtaylorandfrancis.comdiabetesjournals.org

Computational modeling studies comparing this compound with other GCGR antagonists, such as MK-0893, have provided insights into how this structural difference impacts receptor interaction. The sulfonic acid tail of this compound is hypothesized to induce unique conformational changes in the glucagon receptor. informahealthcare.comtaylorandfrancis.com Specifically, the SAT of this compound appears to create a larger pocket between helix 6 and 7 within the transmembrane domain of the GCGR and alters the orientation of helix 8. diabetesjournals.org This distinct interaction profile is believed to contribute to the observed biased signaling of this compound. informahealthcare.comtaylorandfrancis.comdiabetesjournals.org Molecular dynamics simulations have indicated that this compound exhibits relatively stable binding in Pocket 5 of the GCGR. patsnap.comnih.gov

Biased Receptor Signaling Profile of this compound

This compound displays a biased signaling profile at the glucagon receptor. informahealthcare.comtaylorandfrancis.comdiabetesjournals.org This means that while it antagonizes certain downstream signaling pathways activated by glucagon, it has differential effects on others. Studies comparing this compound and other SAT glucagon receptor antagonists with CAT antagonists have revealed significant differences in their impact on various signaling cascades. taylorandfrancis.comdiabetesjournals.org

All tested glucagon receptor antagonists, including both SAT and CAT compounds, demonstrated full antagonism (>95%) of glucagon-stimulated cAMP accumulation. taylorandfrancis.comdiabetesjournals.org However, their effects on β-arrestin recruitment and receptor internalization differed notably. taylorandfrancis.comdiabetesjournals.org

Differential Antagonism of β-Arrestin Recruitment

A significant distinction in the signaling profile of this compound and other SAT glucagon receptor antagonists is their reduced antagonism of β-arrestin recruitment compared to CAT antagonists. taylorandfrancis.comdiabetesjournals.org While CAT glucagon receptor antagonists were found to be full antagonists of β-arrestin recruitment (≥96%), SAT glucagon receptor antagonists, including this compound, showed reduced antagonism, ranging from 58% to 87%. diabetesjournals.org β-arrestins 1 and 2 are known to bind to activated GPCRs, contributing to the termination of G-protein coupling and facilitating receptor internalization. nih.govnih.govpromega.de The differential effect of this compound on β-arrestin recruitment suggests a potential mechanism for its biased signaling.

Altered Receptor Internalization Dynamics

Consistent with the differential effects on β-arrestin recruitment, this compound and other SAT glucagon receptor antagonists also exhibited altered receptor internalization dynamics compared to their CAT counterparts. taylorandfrancis.comdiabetesjournals.org CAT glucagon receptor antagonists were found to be full antagonists of receptor internalization (≥94%). diabetesjournals.org In contrast, SAT analogues, including this compound, showed significantly reduced inhibition of receptor internalization, ranging from 6% to 52%. diabetesjournals.org This suggests that this compound is a partial inhibitor of glucagon-stimulated receptor internalization.

Implications of Sulfonic Acid Tail (SAT) Versus Carboxylic Acid Tail (CAT)

The presence of the sulfonic acid tail versus the carboxylic acid tail is strongly linked to the observed biased signaling profile. taylorandfrancis.comdiabetesjournals.org Studies involving this compound analogs with a CAT and MK-0893 analogs with a SAT have demonstrated that the tail structure dictates the activity profile, with the this compound analog with a CAT displaying CAT-like activity and the MK-0893 analog with a SAT displaying SAT-like activity. diabetesjournals.org This indicates a clear structure-activity relationship where the sulfonic acid tail is responsible for the differential effects on β-arrestin recruitment and receptor internalization, while still maintaining full antagonism of cAMP accumulation. taylorandfrancis.comdiabetesjournals.org The relative potency was also altered, with CAT glucagon receptor antagonists showing greater potency on β-arrestin compared to cAMP, whereas the opposite was observed for SAT glucagon receptor antagonists. diabetesjournals.org

The following table summarizes the differential antagonism observed between CAT and SAT glucagon receptor antagonists in cellular models:

| Signaling Pathway | CAT Glucagon Receptor Antagonists | SAT Glucagon Receptor Antagonists (including this compound) |

| cAMP Accumulation | Full Antagonism (>95%) | Full Antagonism (>95%) |

| β-Arrestin Recruitment | Full Antagonism (≥96%) | Reduced Antagonism (58-87%) |

| Receptor Internalization | Full Antagonism (≥94%) | Reduced Antagonism (6-52%) |

Preclinical Pharmacological Investigations of Lgd 6972

Efficacy Studies in Animal Models of Diabetes Mellitus

LGD-6972 has shown promising results in ameliorating hyperglycemia in different animal models of diabetes q4cdn.comligand.comligand.com.

Reduction of Acute Glucagon-Stimulated Hyperglycemia

In preclinical investigations, this compound has been shown to inhibit glucagon-induced hyperglycemia in both rats and monkeys q4cdn.comligand.comligand.comligand.com. This effect appears to be primarily mediated through the inhibition of glucagon (B607659) receptor signaling diabetesjournals.orgmedchemexpress.com.

Amelioration of Hyperglycemia in Diabetic Mouse Models

Studies in diabetic mouse models have demonstrated that this compound significantly lowers glucose levels q4cdn.comligand.comligand.comligand.com. It has been shown to reduce chronic hyperglycemia in these models diabetesjournals.org.

Effects on Fasting and Non-Fasting Glucose Levels in Murine Models of Type 1 and Type 2 Diabetes

This compound significantly lowered both fasting and non-fasting glucose levels in a mouse model of type 1 diabetes q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com. Additionally, it significantly lowered glucose in a mouse model of type 2 diabetes q4cdn.comligand.comligand.comligand.combiospace.com.

Impact on Hemoglobin A1c (HbA1c), Ketone Bodies, and Free Fatty Acids in Diabetic Models

In diabetic mouse models, this compound reduced levels of HbA1c, ketone bodies, and free fatty acids q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com.

Here is a summary of the effects of this compound in diabetic mouse models based on preclinical findings:

| Parameter | Effect of this compound in Diabetic Mouse Models | Source(s) |

| Fasting Glucose | Significantly lowered | q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com |

| Non-Fasting Glucose | Significantly lowered | q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com |

| HbA1c | Reduced | q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com |

| Ketone Bodies | Reduced | q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com |

| Free Fatty Acids | Reduced | q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.combiospace.com |

| Chronic Hyperglycemia | Reduced | diabetesjournals.org |

Combinatorial Therapeutic Effects

Preclinical studies have also explored the effects of this compound when used in combination with other diabetes therapies.

Additive Effects with Insulin (B600854) Therapy in Diabetic Models

This compound has been shown to have additive effects when used in combination with insulin therapy in diabetic models q4cdn.comligand.comligand.comfirstwordpharma.comligand.comfirstwordpharma.com. This suggests that it may be useful in an insulin-sparing regimen q4cdn.comligand.comligand.comfirstwordpharma.comligand.com.

Potential for Insulin-Sparing Regimens

Preclinical investigations into the pharmacological profile of this compound have provided insights into its potential utility in insulin-sparing regimens, particularly in the context of diabetes. This compound functions as a potent and selective antagonist of the glucagon receptor (GCGR). ontosight.aistockpr.comligand.com By inhibiting the action of glucagon, a hormone that increases hepatic glucose production, this compound aims to lower blood glucose levels. ontosight.aistockpr.comligand.com

Studies in animal models of diabetes have demonstrated the glucose-lowering efficacy of this compound. In mouse models of type 2 diabetes, this compound significantly reduced glucose levels. ligand.comligand.comq4cdn.com Furthermore, in a mouse model of type 1 diabetes, this compound significantly lowered both fasting and non-fasting glucose levels. ligand.comq4cdn.comfirstwordpharma.comligand.com Beyond glucose reduction, preclinical data in diabetic mice also indicated a reduction in HbA1c, ketone bodies, and free fatty acids following administration of this compound. ligand.comq4cdn.comfirstwordpharma.comligand.com

Crucially, preclinical studies in a mouse model of type 1 diabetes showed that this compound had additive effects when administered in combination with insulin therapy. ligand.comq4cdn.comfirstwordpharma.comligand.comcloudfront.netq4cdn.com This observed additive effect on glycemic control in the presence of insulin suggests that this compound may hold potential for use in strategies aimed at reducing the required dose of insulin, thereby serving as a component in an insulin-sparing regimen. ligand.comq4cdn.comfirstwordpharma.comligand.comcloudfront.netq4cdn.com

The following table summarizes key preclinical findings related to this compound's effects in animal models of diabetes:

| Animal Model | Observed Effect | Supporting Data |

| Type 2 Diabetic Mice | Significant lowering of glucose levels | Demonstrated in preclinical studies. ligand.comligand.comq4cdn.com |

| Type 1 Diabetic Mice | Significant lowering of fasting and non-fasting glucose levels | Demonstrated in preclinical studies. ligand.comq4cdn.comfirstwordpharma.comligand.com |

| Diabetic Mice | Reduction in HbA1c | Observed in preclinical studies. ligand.comq4cdn.comfirstwordpharma.comligand.com |

| Diabetic Mice | Reduction in ketone bodies | Observed in preclinical studies. ligand.comq4cdn.comfirstwordpharma.comligand.com |

| Diabetic Mice | Reduction in free fatty acids | Observed in preclinical studies. ligand.comq4cdn.comfirstwordpharma.comligand.com |

| Type 1 Diabetic Mice | Additive effects with insulin therapy | Observed in preclinical studies. ligand.comq4cdn.comfirstwordpharma.comligand.comcloudfront.netq4cdn.com |

Clinical Development and Outcomes of Lgd 6972

Phase 1 Clinical Research

Phase 1 clinical research involving LGD-6972 was conducted to assess its pharmacokinetics and initial behavior in human subjects. guidetopharmacology.org These studies were foundational in understanding how the compound is absorbed, distributed, metabolized, and excreted.

Study Designs and Subject Demographics (Healthy Volunteers and Type 2 Diabetes Mellitus Patients)

The Phase 1 clinical program for this compound included both single ascending dose (SAD) and multiple ascending dose (MAD) study designs. guidetopharmacology.org These studies enrolled healthy volunteers and patients diagnosed with Type 2 Diabetes Mellitus (T2DM). guidetopharmacology.org This approach allowed for the evaluation of this compound's pharmacokinetics in both healthy states and in the target patient population.

Pharmacokinetic Profile Analysis

Analysis of the pharmacokinetic profile of this compound in Phase 1 studies provided key insights into its behavior within the body. guidetopharmacology.org

This compound demonstrated linear pharmacokinetics in plasma across the dose ranges tested in the Phase 1 studies. guidetopharmacology.org This linearity was evidenced by the observation that plasma exposure, measured by parameters such as the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax), increased proportionally with the administered dose. guidetopharmacology.org

Studies indicated that this compound exhibited good oral bioavailability. guidetopharmacology.org The pharmacokinetic characteristics observed in Phase 1 supported its suitability for once-daily oral administration. guidetopharmacology.org

Consistent with its linear pharmacokinetics, plasma exposure (AUC and Cmax) to this compound increased proportionally with dose. guidetopharmacology.org Following multiple once-daily doses, accumulation ratios for this compound were observed to be in the range of 1.4 to 1.6. guidetopharmacology.org

The clearance of this compound was determined to be primarily hepatic, with minimal excretion via the renal pathway. The estimated total clearance (CL/F) was approximately 7 L/h. The terminal elimination half-life of this compound was approximately 30 hours. guidetopharmacology.org

Based on the Phase 1 findings, a summary of key pharmacokinetic parameters is presented below:

| Pharmacokinetic Parameter | Characteristic / Value | Source(s) |

| Plasma Pharmacokinetics | Linear | guidetopharmacology.org |

| Plasma Exposure (AUC, Cmax) | Increased proportionally with dose | guidetopharmacology.org |

| Oral Bioavailability | Good | guidetopharmacology.org |

| Suitable for Dosing Frequency | Once-daily | guidetopharmacology.org |

| Accumulation Ratio (MAD) | 1.4 - 1.6 | guidetopharmacology.org |

| Primary Clearance Route | Hepatic | |

| Renal Excretion | Minimal | |

| Estimated Total Clearance (CL/F) | ~7 L/h | |

| Terminal Half-life | ~30 hours | guidetopharmacology.org |

Plasma Exposure and Accumulation Ratios

Pharmacodynamic Assessment of Glucose Metabolism

Clinical studies have evaluated the effects of this compound on various parameters of glucose metabolism in both healthy subjects and individuals with T2DM. nih.govnih.gov

Dose-Dependent Reductions in Fasting Plasma Glucose (FPG)

Treatment with this compound has demonstrated dose-dependent decreases in fasting plasma glucose levels. In a multiple ascending dose study, T2DM subjects showed a dose-dependent decrease in FPG, with a maximum reduction of 3.15 mmol/L (56.8 mg/dL) observed on day 14 in the T2DM cohort. nih.govnih.govresearchgate.net Another Phase 2 study reported that all tested doses of this compound significantly decreased fasting plasma glucose from baseline, with reductions ranging from -30.1 to -39.3 mg/dL. researchgate.netdiabetesjournals.org

Here is a summary of FPG reduction observed in T2DM subjects in a multiple ascending dose study:

| Dose of this compound | Maximum FPG Decrease (mmol/L) on Day 14 | Maximum FPG Decrease (mg/dL) on Day 14 |

| 5 mg | Not specified in detail, but part of dose-dependent trend nih.gov | Not specified in detail, but part of dose-dependent trend nih.gov |

| 10 mg | Not specified in detail, but part of dose-dependent trend nih.gov | Not specified in detail, but part of dose-dependent trend nih.gov |

| 15 mg | 3.15 nih.govnih.govresearchgate.net | 56.8 nih.govnih.govresearchgate.net |

Reduction of Postprandial Glucose Levels

Beyond its effects on fasting glucose, this compound has also been shown to reduce plasma glucose levels in the postprandial state. nih.govnih.govresearchgate.netdiabetesincontrol.comcloudfront.net Data from a multiple ascending dose study indicated that mean glucose values were decreased at all seven time points measured, including pre-meal and postprandial, in subjects who received the study drug compared to baseline. diabetesincontrol.com

Effects on Endogenous Glucagon (B607659) and Insulin (B600854) Responses

This compound treatment influences the levels of endogenous glucagon and insulin. Dose-dependent increases in fasting plasma glucagon have been observed. nih.govnih.govresearchgate.net However, in T2DM subjects, glucagon levels decreased and insulin levels increased after an oral glucose load. nih.govnih.govresearchgate.netcloudfront.netbiospace.com This observed decrease in glucagon levels following a glucose load may be related to the accompanying increase in peak insulin levels and the incremental change in insulin area under the curve (AUC) observed during an oral glucose tolerance test (OGTT). nih.gov

Oral Glucose Tolerance Test (OGTT) Responses

This compound has been evaluated for its effects during oral glucose tolerance tests. In T2DM subjects, this compound treatment reduced the glucose AUC during an OGTT. researchgate.netdiabetesjournals.org In a multiple ascending dose study, the mean change from pre-glucose load levels for glucose, glucagon, and insulin were assessed during an OGTT in T2DM subjects receiving this compound. nih.govresearchgate.net While fasting glucagon levels were elevated, the incremental change in glucagon AUC following a glucose load generally decreased. nih.govresearchgate.net Conversely, increased insulin levels were observed after the glucose load in subjects treated with this compound, followed by a greater decrease in subsequent glucose levels compared to placebo. nih.gov

Phase 2 Clinical Research

Study Design and Patient Cohorts (Type 2 Diabetes Mellitus on Metformin (B114582) Monotherapy)

A Phase 2, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in subjects with Type 2 Diabetes Mellitus inadequately controlled on stable metformin monotherapy. researchgate.netdiabetesjournals.orgligand.compatsnap.com This study randomized patients with T2DM (HbA1c ≥7.0%-≤10.5%) to receive one of three doses of this compound (5 mg, 10 mg, or 15 mg) or placebo once daily for 12 weeks. researchgate.netdiabetesjournals.orgligand.com The study aimed to enroll 148 subjects across multiple clinical sites in the U.S. q4cdn.com The primary endpoint of this study was the change from baseline in hemoglobin A1c (HbA1c) after 12 weeks of treatment compared to placebo. ligand.comq4cdn.com Secondary endpoints included changes in fasting plasma glucose, insulin, glucagon, and GLP-1, among others. q4cdn.com

Here is a summary of the patient cohorts in a Phase 2 study:

| Treatment Group | Number of Patients (n) | Background Therapy | Duration of Treatment |

| Placebo | 41 researchgate.netdiabetesjournals.org | Stable metformin monotherapy | 12 weeks researchgate.netdiabetesjournals.orgligand.com |

| This compound 5 mg | 43 researchgate.netdiabetesjournals.org | Stable metformin monotherapy | 12 weeks researchgate.netdiabetesjournals.orgligand.com |

| This compound 10 mg | 40 researchgate.netdiabetesjournals.org | Stable metformin monotherapy | 12 weeks researchgate.netdiabetesjournals.orgligand.com |

| This compound 15 mg | 42 researchgate.netdiabetesjournals.org | Stable metformin monotherapy | 12 weeks researchgate.netdiabetesjournals.orgligand.com |

Mean HbA1c at baseline was approximately 8.2% and was comparable among the groups. researchgate.netdiabetesjournals.org

Efficacy Endpoints and Statistical Significance

Clinical trials of this compound have focused on key efficacy endpoints to assess its impact on glycemic control in patients with T2DM inadequately controlled on metformin monotherapy. researchgate.netdiabetesjournals.orgligand.com

Primary Endpoint: Change in HbA1c from Baseline

The primary endpoint in a Phase 2 double-blind, placebo-controlled study was the change from baseline in hemoglobin A1c (HbA1c) after 12 weeks of treatment. researchgate.netdiabetesjournals.orgligand.comligand.com This study randomized subjects to receive this compound at doses of 5 mg, 10 mg, or 15 mg, or placebo, once daily for 12 weeks. researchgate.netdiabetesjournals.orgligand.com

Statistically significant reductions from baseline in HbA1c were observed at all tested doses of this compound after 12 weeks of treatment compared to placebo. researchgate.netdiabetesjournals.orgligand.comdiabetesjournals.org The study achieved statistical significance (p < 0.0001) for the primary endpoint. researchgate.netdiabetesjournals.orgligand.com

Secondary Endpoints: FPG, Glucose Area Under the Curve (AUC), Glucagon, Insulin, and Glucagon-like Peptide-1 (GLP-1)

Secondary endpoints in clinical evaluations of this compound included changes from baseline in fasting plasma glucose (FPG), glucose Area Under the Curve (AUC) during an Oral Glucose Tolerance Test (OGTT), fasting glucagon, total and active GLP-1, and insulin. diabetesjournals.orgnih.govresearchgate.netligand.com

This compound treatment significantly decreased fasting plasma glucose levels. researchgate.netdiabetesjournals.orgnih.govdiabetesjournals.org Additionally, it reduced the glucose AUC during an OGTT. researchgate.netdiabetesjournals.org Changes in fasting glucagon, total GLP-1, and active GLP-1 were also evaluated. researchgate.netdiabetesjournals.orgnih.govresearchgate.net

Observed Glycemic Responses and Clinical Significance

The clinical studies demonstrated notable glycemic responses following treatment with this compound, highlighting its potential clinical significance in managing T2DM. guidetopharmacology.orgresearchgate.netdiabetesjournals.orginformahealthcare.commedchemexpress.comresearchgate.netdiabetesjournals.orgguidetoimmunopharmacology.orguni.lu

Magnitude of HbA1c and FPG Reduction

In the 12-week Phase 2 study, this compound demonstrated dose-dependent reductions in HbA1c from baseline. researchgate.netdiabetesjournals.orgligand.com The reductions compared to placebo were 0.90% with 5 mg, 0.92% with 10 mg, and 1.20% with 15 mg of this compound, compared to a 0.15% reduction with placebo. researchgate.netdiabetesjournals.orgligand.com Another report of the same study indicated reductions relative to placebo by 0.74%, 0.76%, and 1.05% in the 5-, 10-, and 15-mg groups, respectively. diabetesjournals.orgpatsnap.com

All doses of this compound significantly decreased fasting plasma glucose, with reductions ranging from -30.1 to -39.3 mg/dL from baseline. researchgate.netdiabetesjournals.org Changes in FPG relative to placebo were reported as -2.1 mmol/L (-38 mg/dL), -2.2 mmol/L (-40 mg/dL), and -2.6 mmol/L (-47 mg/dL) after 12 weeks for the 5 mg, 10 mg, and 15 mg groups, respectively. diabetesjournals.org Dose-dependent decreases in fasting plasma glucose were also observed in a 14-day multiple ascending dose study in T2DM subjects, with a maximum reduction of 3.15 mmol/L (56.8 mg/dL) on day 14. nih.govresearchgate.net

The proportion of subjects achieving an HbA1c <7.0% was higher in the this compound groups compared to placebo. diabetesjournals.orgpatsnap.com

Here is a table summarizing the changes in HbA1c and FPG from the 12-week Phase 2 study:

| Treatment Group | Change in HbA1c from Baseline (%) (vs. Placebo) | Change in FPG from Baseline (mg/dL) (Range) | Change in FPG from Baseline (mmol/L) (vs. Placebo) |

| Placebo | -0.15 | ||

| This compound 5 mg | -0.90 (-0.74) researchgate.netdiabetesjournals.orgligand.comdiabetesjournals.org | -30.1 to -39.3 researchgate.netdiabetesjournals.org | -2.1 (-38 mg/dL) diabetesjournals.org |

| This compound 10 mg | -0.92 (-0.76) researchgate.netdiabetesjournals.orgligand.comdiabetesjournals.org | -30.1 to -39.3 researchgate.netdiabetesjournals.org | -2.2 (-40 mg/dL) diabetesjournals.org |

| This compound 15 mg | -1.20 (-1.05) researchgate.netdiabetesjournals.orgligand.comdiabetesjournals.org | -30.1 to -39.3 researchgate.netdiabetesjournals.org | -2.6 (-47 mg/dL) diabetesjournals.org |

Note: Some sources report slightly different magnitudes of change; both are included where available.

Consistency of Glycemic Control Across Fasting and Postprandial States

This compound has been shown to reduce plasma glucose levels in both the fasting and postprandial states. nih.gov This suggests that the compound's mechanism of action, glucagon receptor antagonism, impacts glucose regulation throughout the day. guidetopharmacology.orgligand.comuni.lu

Changes in Counter-Regulatory Hormones and Peptides

Treatment with this compound resulted in changes in the levels of counter-regulatory hormones and peptides involved in glucose metabolism. This compound treatment increased fasting glucagon levels (1.9-3.1-fold from baseline). researchgate.netdiabetesjournals.org It also increased total and active GLP-1 levels (1.3-1.4-fold and 1.1-1.4-fold, respectively) from baseline. researchgate.netdiabetesjournals.org

In a 14-day multiple ascending dose study, dose-dependent increases in fasting plasma glucagon were observed. nih.govresearchgate.net However, glucagon levels decreased and insulin levels increased after an oral glucose load in T2DM subjects treated with this compound. nih.govresearchgate.net This observed increase in insulin levels in response to a glucose load may contribute to a greater subsequent decrease in glucose levels compared to placebo. nih.govdiabetesjournals.org The increases in active and total GLP-1 might also play a role in the observed decrease in glucagon levels, as glucagon secretion is sensitive to insulin and GLP-1 levels. nih.gov

Increases in Fasting Plasma Glucagon Levels

Clinical trials with this compound have consistently demonstrated an increase in fasting plasma glucagon levels. In a Phase 2, double-blind, placebo-controlled study involving subjects with T2DM on stable metformin therapy, treatment with this compound for 12 weeks resulted in significant increases in fasting glucagon compared to baseline. researchgate.netdiabetesjournals.org Specifically, this compound treatment increased fasting glucagon by 1.9- to 3.1-fold from baseline. researchgate.netdiabetesjournals.org

In another study involving healthy subjects and subjects with T2DM, dose-dependent increases in fasting plasma glucagon were observed. nih.govnih.govresearchgate.net In T2DM subjects receiving 10 mg of this compound, fasting glucagon levels were elevated on day 14. nih.gov A 12-week dose-ranging study using RVT-1502 (this compound) showed that mean fasting glucagon increased relative to placebo by 118 ng/L with 5 mg, 268 ng/L with 10 mg, and 335 ng/L with 15 mg after 12 weeks. diabetesjournals.org

| This compound Dose | Change in Fasting Plasma Glucagon (vs. Placebo) |

| 5 mg | +118 ng/L (95% CI 43–192 ng/L) diabetesjournals.org |

| 10 mg | +268 ng/L (191–345 ng/L) diabetesjournals.org |

| 15 mg | +335 ng/L (260–410 ng/L) diabetesjournals.org |

Increases in Total and Active GLP-1 Levels

Treatment with this compound has also been associated with increases in levels of glucagon-like peptide-1 (GLP-1). In a Phase 2 study, this compound treatment increased total and active GLP-1 from baseline. researchgate.netdiabetesjournals.org The increases observed were 1.3- to 1.4-fold for total GLP-1 and 1.1- to 1.4-fold for active GLP-1. researchgate.netdiabetesjournals.org

While dose-dependent increases in fasting plasma total GLP-1 were observed in both healthy and T2DM subjects in one study, active GLP-1 and insulin levels were not consistently altered following this compound administration in that specific instance. nih.gov However, another study indicated that mean fasting active GLP-1 increased significantly from baseline with 5 mg and 10 mg of RVT-1502 (this compound), although the differences from placebo were not statistically significant. diabetesjournals.org

| GLP-1 Parameter | Change from Baseline (Fold Increase) |

| Total GLP-1 | 1.3-1.4 researchgate.netdiabetesjournals.org |

| Active GLP-1 | 1.1-1.4 researchgate.netdiabetesjournals.org |

Modulation of Insulin Response to Glucose Load

Clinical data suggest that this compound influences the insulin response following a glucose challenge. In subjects with T2DM, this compound treatment led to increased insulin levels after an oral glucose load. nih.govnih.govresearchgate.netbiospace.com This was accompanied by a decrease in glucagon levels in response to the glucose load in this compound-treated T2DM subjects compared to placebo. nih.gov The observed increase in insulin levels in subjects receiving this compound was followed by a greater reduction in subsequent glucose levels when compared to the response in subjects who received placebo. nih.gov

In a Phase 1 study, results indicated an increase in insulin and a decrease in glucagon in response to an oral glucose load in both healthy subjects and type 2 diabetes patients treated with this compound. clinicaltrialsarena.com

Safety and Tolerability Profile of Lgd 6972

Incidence and Severity of Treatment-Emergent Adverse Events (TEAEs)

Clinical trials investigating LGD-6972 have reported that the compound was generally well tolerated. In single and multiple ascending dose Phase 1 studies, this compound was well tolerated across the tested dose ranges. No serious adverse events (SAEs) were reported, and no subjects discontinued (B1498344) the studies due to adverse events. ligand.comnih.govligand.cominformahealthcare.com All treatment-emergent adverse events (TEAEs) were typically mild to moderate in severity (Grade 1 or 2). ligand.comnih.govinformahealthcare.com

In a multiple ascending dose study, the most common study drug-related TEAEs observed in T2DM subjects were headache and gastrointestinal disorders. nih.gov There was a trend towards increased adverse events with increasing dose, suggesting that larger, longer-term studies are necessary to fully characterize the safety profile of this compound. nih.gov

Evaluation of Hepatic Enzyme Levels (ALT, AST)

Elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in clinical trials of this compound, as with other glucagon (B607659) receptor antagonists (GRAs). nih.govresearchgate.net

Transient Increases in Aminotransferase Levels

Mild increases in mean ALT and AST levels have been observed with this compound treatment. researchgate.netdiabetesjournals.org In a multiple ascending dose study, small increases in mean ALT from baseline were noted by day 14 in T2DM subjects across different dose groups. nih.govstockpr.com For instance, mean ALT increases from baseline were observed in T2DM subjects receiving 5 mg, 10 mg, and 15 mg of this compound. nih.govstockpr.com

Reversibility and Lack of Dose-Related Changes

The observed increases in liver enzymes with this compound treatment have been reported as reversible. nih.govresearchgate.netresearchgate.netdiabetesjournals.org Importantly, these increases have generally not been dose-dependent. nih.govresearchgate.netresearchgate.netdiabetesjournals.orgstockpr.com Mean ALT and AST values typically remained within the normal range. nih.govresearchgate.netdiabetesjournals.orgstockpr.com While one T2DM subject in a study experienced increased ALT (>3x ULN), AST, and gamma-glutamyl-transferase (GGT) during the follow-up period, these findings were mild and resolved by the end of study participation. nih.gov Another study mentioned two subjects with transient transaminase increases >3x ULN that resolved with continued dosing. diabetesjournals.org

Absence of Hy's Law Violations and Concomitant Bilirubin (B190676) Elevations

A critical aspect of assessing drug-induced liver injury is the evaluation for Hy's Law violations. Hy's Law indicates a high risk of severe liver injury when there is significant elevation of ALT or AST accompanied by elevated bilirubin levels without cholestasis. nih.govwikipedia.orguw.edublogspot.comfda.gov Clinical trials of this compound have reported that the increases in liver enzymes were not associated with elevated bilirubin levels or other signs or symptoms of liver injury. nih.govresearchgate.netresearchgate.netdiabetesjournals.org No occurrences of Hy's Law were observed in these studies. nih.govdiabetesjournals.org

Potential Mechanisms Underlying Liver Enzyme Changes (e.g., glycogen (B147801) content, amino acid handling)

The exact mechanism underlying the observed transient increases in liver enzymes with GCGR antagonists, including this compound, is not fully understood. researchgate.net However, research into the effects of glucagon receptor antagonism and the role of glucagon in liver metabolism provides some potential insights. Glucagon primarily acts on the liver to stimulate glucose production through glycogenolysis and gluconeogenesis. nih.govnih.govresearchgate.netmdpi.com Glucagon also plays a role in regulating amino acid and lipid metabolism in the liver. researchgate.net

Some theories suggest that the mild increases in transaminases observed with GRAs might be related to changes in hepatic fat content. researchgate.netresearchgate.net Glucagon is involved in regulating hepatic lipid metabolism, stimulating lipolysis and fatty acid oxidation while inhibiting de novo lipid synthesis. researchgate.net Antagonizing the glucagon receptor could potentially influence these processes, although the direct link to transaminase elevation requires further investigation.

Another area of consideration is glucagon's influence on amino acid metabolism. Glucagon has been shown to affect amino acid turnover. nih.govresearchgate.net Alterations in amino acid handling in the liver due to GCGR antagonism could theoretically impact pathways involving aminotransferases, which are enzymes involved in amino acid metabolism. ALT, for example, catalyzes the transfer of an amino group from alanine. eclinpath.com However, this remains a potential mechanism requiring further detailed research.

Assessment of Hypoglycemia Risk

A potential concern with glucose-lowering agents is the risk of hypoglycemia. Clinical studies evaluating this compound have indicated a low incidence of hypoglycemia. researchgate.netdiabetesjournals.orgnih.govdiabetesjournals.org In Phase 1 studies, no healthy subjects or T2DM subjects experienced a hypoglycemic event during the treatment or follow-up periods. nih.govresearchgate.netnih.gov In a 12-week Phase 2 study, there was a low incidence of hypoglycemia, with reported events being mild and patient-reported, and no severe hypoglycemia occurred. researchgate.netdiabetesjournals.orgdiabetesjournals.org This suggests that this compound, as a glucagon receptor antagonist, may have a lower risk of hypoglycemia compared to mechanisms that directly increase insulin (B600854) levels, potentially due to the preservation of glucagon-independent counter-regulatory mechanisms. researchgate.netnih.gov

Absence of Severe Hypoglycemia

Importantly, studies of this compound have consistently reported the absence of severe hypoglycemia. nih.govstockpr.comcloudfront.netuni.lu Neither healthy subjects nor subjects with T2DM experienced a severe hypoglycemic event during the treatment or follow-up periods in early clinical trials. nih.govstockpr.com The Phase 2 study also confirmed no severe hypoglycemia events occurred. researchgate.netdiabetesjournals.org This is a significant finding for a glucose-lowering agent, suggesting a favorable safety profile concerning this potentially serious complication. diabetesjournals.org

Role of Glucagon-Independent Counter-Regulatory Mechanisms

The low incidence and absence of severe hypoglycemia observed with this compound may be attributed, in part, to the involvement of glucagon-independent counter-regulatory mechanisms. nih.gov While this compound blocks the glucagon receptor, the body possesses alternative mechanisms to raise blood glucose levels when needed, such as a sympathomimetic response. nih.govresearchgate.net These mechanisms appear to be sufficient to minimize hypoglycemia in the presence of competitive glucagon receptor blockade. nih.govresearchgate.net

Absence of Clinically Significant Changes in Other Parameters

Clinical evaluations of this compound have included assessments of various physiological and laboratory parameters to identify any potential adverse effects beyond glucose regulation.

Hematology, Clinical Chemistry, Urinalysis

In multiple ascending dose studies, this compound treatment for 14 days resulted in no clinically significant or dose-dependent changes in hematology, clinical chemistry, or urinalysis parameters in both healthy subjects and subjects with T2DM. nih.govnih.gov A Phase 1b trial also reported no clinically significant or dose-dependent changes in these panels. ligand.com While mild increases in liver enzymes (ALT and AST) were observed in some studies, these were generally within or near the upper limit of normal, reversible, not dose-dependent, and not associated with elevated bilirubin or other signs of liver injury. nih.govresearchgate.netstockpr.comdiabetesjournals.org

Electrocardiography (ECG) and Vital Signs

Evaluations of cardiovascular parameters, including electrocardiography (ECG) and vital signs (such as blood pressure and heart rate), have not shown clinically significant or dose-dependent changes with this compound treatment in clinical trials. nih.govnih.gov This was consistent across both single and multiple dose studies. nih.govligand.com

Lipids (Total, LDL, HDL Cholesterol, Triglycerides)

Studies have assessed the impact of this compound on lipid profiles. No clinically meaningful or dose-dependent changes in total cholesterol, LDL cholesterol, HDL cholesterol, or triglycerides were observed in clinical trials. stockpr.comcloudfront.netchem960.comnih.govguidetopharmacology.orgligand.com This finding is notable as some other glucagon receptor antagonists have been associated with adverse effects on lipid metabolism. nih.govdiabetesjournals.org The absence of significant changes in lipid parameters with this compound suggests a potentially favorable profile in this regard. researchgate.netdiabetesjournals.orgpatsnap.com

Data Table: Changes in Lipid Parameters

| Parameter | Observed Change with this compound Treatment | Dose-Dependent Change | Clinical Significance | Citation |

| Total Cholesterol | No clinically meaningful change | No | No | researchgate.netstockpr.comdiabetesjournals.orgligand.compatsnap.com |

| LDL Cholesterol | No clinically meaningful change | No | No | researchgate.netstockpr.comdiabetesjournals.orgligand.compatsnap.com |

| HDL Cholesterol | No clinically meaningful change | No | No | researchgate.netstockpr.comdiabetesjournals.orgligand.compatsnap.com |

| Triglycerides | No clinically meaningful change | No | No | researchgate.netstockpr.comdiabetesjournals.orgligand.compatsnap.com |

Body Weight and Blood Pressure

Clinical studies investigating the safety and tolerability of this compound have included assessments of its impact on body weight and blood pressure. In a 12-week Phase 2 clinical study involving patients with type 2 diabetes, this compound was evaluated at doses of 5 mg, 10 mg, and 15 mg. ligand.comresearchgate.net Top-line results from this study indicated that this compound was safe and well tolerated. ligand.com Importantly, this study reported no dose-dependent changes in body weight or blood pressure after 12 weeks of treatment across the tested dose range. ligand.comresearchgate.net

Similarly, a 14-day multiple ascending dose study of this compound in healthy subjects and subjects with type 2 diabetes found no dose-related or clinically meaningful changes in vital signs, which encompass blood pressure. nih.govresearchgate.netnih.gov These findings suggest that this compound did not have a significant impact on body weight or blood pressure in these study populations over the observed durations.

Comparative Safety Profile with Other Glucagon Receptor Antagonists

The safety profile of this compound has been considered in the context of other glucagon receptor antagonists (GRAs) that have undergone clinical development. While other small molecule GRAs, such as MK-0893, MK 3577, LY2409021, and PF-06291874, have been associated with adverse effects including increases in LDL cholesterol, body weight, and blood pressure, these effects have not been observed with this compound in reported studies. nih.govnih.govduke.edu

Therapeutic Potential and Clinical Implications of Lgd 6972

Efficacy in Glycemic Control for Type 2 Diabetes Mellitus

Clinical trials have investigated the efficacy of LGD-6972 in improving glycemic control in patients with T2DM. A Phase 2, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in subjects with T2DM inadequately controlled on metformin (B114582) monotherapy. researchgate.netdiabetesjournals.orgligand.com Patients with a baseline HbA1c between 7.0% and 10.5% were randomized to receive this compound at doses of 5 mg, 10 mg, or 15 mg, or placebo, once daily for 12 weeks. researchgate.netdiabetesjournals.org

The study demonstrated statistically significant, dose-dependent reductions in hemoglobin A1c (HbA1c) from baseline after 12 weeks of treatment with this compound. researchgate.netdiabetesjournals.orgligand.com The primary endpoint, change from baseline in HbA1c, showed reductions of 0.90%, 0.92%, and 1.20% with the 5 mg, 10 mg, and 15 mg doses of this compound, respectively, compared to a 0.15% reduction with placebo. researchgate.netdiabetesjournals.orgligand.com These reductions were statistically significant (p < 0.0001) at all tested doses. researchgate.netdiabetesjournals.orgligand.com

| Treatment Group | Change from Baseline HbA1c (%) (12 weeks) |

|---|---|

| Placebo | -0.15 |

| This compound 5 mg | -0.90 |

| This compound 10 mg | -0.92 |

| This compound 15 mg | -1.20 |

Beyond HbA1c, this compound also significantly decreased fasting plasma glucose (FPG) levels. researchgate.netdiabetesjournals.org In the Phase 2 study, all doses of this compound led to significant decreases in FPG ranging from -30.1 to -39.3 mg/dL from baseline. researchgate.netdiabetesjournals.org Additionally, this compound reduced glucose AUC (Area Under the Curve) during an oral glucose tolerance test (OGTT). researchgate.netdiabetesjournals.org

Preclinical studies also supported these findings, showing that this compound inhibits glucagon-induced hyperglycemia in animal models and significantly lowers glucose in mouse models of T2DM. ligand.comligand.comligand.com Phase 1 studies in healthy volunteers and subjects with T2DM demonstrated dose-dependent reductions in fasting plasma glucose, with a maximal decrease of approximately 57-60 mg/dL after 14 days of treatment in subjects with T2DM. ligand.comclinicaltrialsarena.comligand.comnih.gov These studies indicated that this compound reduced glucose levels in both fasting and postprandial states. ligand.comclinicaltrialsarena.comnih.gov

Treatment with this compound also influenced other metabolic parameters. It led to dose-dependent increases in fasting plasma glucagon (B607659) levels, which is an expected physiological response to glucagon receptor blockade. researchgate.netdiabetesjournals.orgnih.gov Furthermore, this compound treatment increased levels of total and active GLP-1 (Glucagon-Like Peptide-1). researchgate.netdiabetesjournals.org

| Parameter | Change from Baseline (Phase 2 Study) |

|---|---|

| Fasting Plasma Glucose | -30.1 to -39.3 mg/dL |

| Fasting Glucagon | 1.9-3.1-fold increase |

| Total GLP-1 | 1.3-1.4-fold increase |

| Active GLP-1 | 1.1-1.4-fold increase |

The proportion of subjects achieving an HbA1c of less than 7.0% in the Phase 2 study was also higher in the this compound groups compared to placebo. patsnap.com Specifically, 19.5% of subjects in the placebo group reached this target, while 39.5%, 39.5%, and 45.0% of subjects in the 5 mg, 10 mg, and 15 mg this compound groups, respectively, achieved an HbA1c < 7.0% (P ≤ 0.02 vs. placebo). patsnap.com

Potential Application in Type 1 Diabetes Mellitus

While primarily investigated for T2DM, preclinical studies have suggested a potential application for this compound in the management of type 1 diabetes mellitus (T1DM). Preclinical data showed that this compound significantly lowered fasting and non-fasting glucose levels in a mouse model of type 1 diabetes. ligand.comligand.com In this model, it also reduced HbA1c, ketone bodies, and free fatty acids. ligand.comligand.com

Differentiation of this compound as a Promising Therapeutic Agent

This compound has been described as a novel, orally bioavailable small molecule glucagon receptor antagonist. diabetesjournals.orgresearchgate.netdiabetesjournals.orgligand.com Its pharmacological activity is primarily mediated by inhibiting GCGR signaling. nih.govmedchemexpress.com In vitro studies have shown that this compound binds competitively to GCGR with high affinity and selectivity, suppressing both cAMP and glucose production. nih.govmedchemexpress.com

Structurally, this compound is an allosteric GCGR antagonist and is noted to be structurally different from some other small molecule GRAs that have been investigated. frontiersin.orgdiabetesjournals.org This structural difference, specifically the presence of a sulphonic acid tail (SAT) compared to a carboxylic acid tail (CAT) in some other GRAs, may contribute to its observed pharmacological profile. diabetesjournals.org Research suggests that this compound displays biased receptor signaling compared to some CAT GRAs, which could potentially explain differences in their effects. diabetesjournals.org

The robust efficacy demonstrated in the Phase 2 study for T2DM, showing significant and dose-dependent reductions in HbA1c and FPG, supports its potential as a promising therapeutic agent. diabetesjournals.orgresearchgate.netdiabetesjournals.orgligand.com While other GRAs have shown efficacy in reducing glucose and HbA1c in mid-stage clinical trials, some have been associated with dose-dependent or significant side effects that have hindered their development. diabetesjournals.orgligand.com The clinical data available for this compound has been presented as supporting its continued clinical development. diabetesjournals.orgresearchgate.netdiabetesjournals.orgnih.gov

Role in Diabetes Management Strategies

The development of this compound as a glucagon receptor antagonist represents a strategy to target the dysregulation of glucagon signaling in diabetes. ontosight.aidiabetesjournals.orgligand.com Elevated glucagon levels in T2DM contribute to increased hepatic glucose production, exacerbating hyperglycemia. ontosight.ailigand.comresearchgate.netdiabetesjournals.org By inhibiting the glucagon receptor, this compound aims to counteract this effect and improve glycemic control. ontosight.ailigand.com

Glucagon receptor antagonists are considered a class of molecules that activate a non-insulin mechanism to lower plasma glucose. ligand.comclinicaltrialsarena.com This mechanism is seen as a promising approach for the treatment of T2DM. ligand.comligand.com The ability of this compound to significantly lower HbA1c and FPG, as demonstrated in clinical trials, suggests it could play a role as an adjunct therapy to existing treatments like metformin in T2DM. diabetesjournals.orgresearchgate.netdiabetesjournals.orgligand.comdiabetesincontrol.com

Furthermore, the preclinical data suggesting potential in T1DM, including the possibility of additive effects with insulin (B600854), indicates that glucagon receptor antagonism could be explored as an adjunctive therapy to insulin in managing this condition and potentially contribute to insulin-sparing regimens. ligand.comligand.comligand.com

Conclusion and Future Research Trajectories

Summary of LGD-6972's Pharmacological and Clinical Profile

This compound is an orally bioavailable small molecule designed as a glucagon (B607659) receptor antagonist. Preclinical studies indicated that this compound is a highly potent and selective antagonist of the human glucagon receptor (hGCGR) with an IC50 of approximately 1 nM. stockpr.com It demonstrated potency and efficacy in animal models of both type 2 diabetes mellitus (T2DM) and type 1 diabetes mellitus (T1DM). stockpr.com The preclinical profile suggested good oral bioavailability and a low clearance rate in animals, predicting a low, once-a-day dose in humans. stockpr.com

In clinical trials, this compound has shown potential to reduce fasting and postprandial blood glucose levels in patients with T2DM. diabetesincontrol.com Phase 1 studies in both healthy subjects and individuals with T2DM evaluated single and multiple ascending doses of this compound. diabetesincontrol.comresearchgate.netnih.govnih.gov These studies indicated that this compound had linear plasma pharmacokinetics consistent with once-daily dosing, comparable in healthy and T2DM subjects. researchgate.netnih.govnih.gov Dose-dependent decreases in fasting plasma glucose were observed, along with reductions in postprandial glucose. researchgate.netnih.govnih.gov Inhibition of glucagon action by this compound was associated with glucose decreases in both healthy and T2DM subjects, with a magnitude suggesting potential for improved glycemic control with longer treatment durations in T2DM patients. researchgate.netnih.govnih.gov

Unanswered Research Questions and Gaps in Current Knowledge

Despite the promising initial results, several research questions and gaps in the current understanding of this compound remain. While short-term studies have demonstrated its glucose-lowering effects, the long-term impact on glycemic control and the progression of diabetes complications requires further investigation. The full extent of this compound's influence on various metabolic pathways beyond glucose regulation, such as comprehensive lipid metabolism and amino acid metabolism, needs to be thoroughly explored. nih.gov The potential for glucagon receptor antagonism to lead to compensatory mechanisms, such as alpha-cell hyperplasia and hyperaminoacidemia observed with other glucagon receptor antagonists, warrants further study specifically for this compound to determine if its profile differs. nih.gov

Directions for Future Preclinical Investigations

Future preclinical investigations should focus on providing a more comprehensive understanding of this compound's effects and potential long-term implications.

Comprehensive Evaluation of Hepatic Metabolism and Steatosis

Given the critical role of glucagon in hepatic glucose production and lipid metabolism, a comprehensive evaluation of this compound's effects on hepatic metabolism is crucial. nih.govnih.gov This should include detailed studies on its impact on hepatic de novo lipogenesis, fatty acid oxidation, and triglyceride accumulation. nih.govmdpi.com While early clinical data did not indicate dose-related or clinically meaningful alterations in hepatic enzymes, further preclinical studies are needed to fully understand any potential for hepatic steatosis under chronic exposure, especially considering that other glucagon receptor antagonists have presented challenges related to elevated transaminases and hyperlipidemia. diabetesincontrol.comnih.gov Investigations should aim to elucidate the precise mechanisms by which this compound influences hepatic lipid handling and to determine if it mitigates or exacerbates steatosis in relevant preclinical models of metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com

Future Clinical Development Pathways

The future clinical development of this compound should address the limitations of early-phase trials and provide more robust data on its long-term efficacy and safety.

Need for Longer-Duration Clinical Trials

A critical need exists for longer-duration clinical trials to fully assess the therapeutic potential of this compound. stockpr.comresearchgate.netnih.govsemanticscholar.org The initial Phase 1 studies were of short duration (e.g., 14 days). researchgate.netnih.govnih.gov While these trials provided valuable information on safety, tolerability, pharmacokinetics, and short-term pharmacodynamics, they are insufficient to determine the sustained efficacy of this compound in achieving and maintaining glycemic control over clinically relevant periods. researchgate.netnih.govnih.gov Longer trials are necessary to evaluate the impact of this compound on key endpoints such as HbA1c reduction over several months, the incidence of microvascular and macrovascular complications, and long-term effects on lipid profiles and hepatic function in a larger and more diverse patient population. diabetesincontrol.comnih.gov Such studies would provide the necessary data to establish the role of this compound in the long-term management of T2DM.

Table 1: Summary of this compound Preclinical and Clinical Findings (Short-Term)

| Aspect | Finding | Source(s) |

| Preclinical | Highly potent and selective hGCGR antagonist (IC50 ~ 1 nM) | stockpr.com |

| Potent and efficacious in animal models of T2DM and T1DM | stockpr.com | |

| Good oral bioavailability and low clearance in animals | stockpr.com | |

| Clinical (Phase 1) | Linear plasma pharmacokinetics, consistent with once-daily dosing | researchgate.netnih.govnih.gov |

| Dose-dependent decreases in fasting plasma glucose | researchgate.netnih.govnih.gov | |

| Reduced postprandial glucose | researchgate.netnih.govnih.gov | |

| Inhibition of glucagon action associated with glucose decreases | researchgate.netnih.govnih.gov |

Exploration of Combination Therapies

Preclinical studies have indicated that this compound may have additive effects when used in combination with insulin (B600854) therapy ligand.comligand.comfirstwordpharma.combiospace.com. This suggests a potential role for this compound in insulin-sparing regimens ligand.comligand.comfirstwordpharma.combiospace.com. The additive effect observed in animal models of type 1 diabetes supports the exploration of this compound as an adjunct to insulin treatment ligand.comfirstwordpharma.com.

Definitive Studies in Type 1 Diabetes Mellitus

Preclinical studies using a mouse model of type 1 diabetes have investigated the effects of this compound. In these studies, this compound significantly lowered both fasting and non-fasting glucose levels ligand.comligand.comfirstwordpharma.combiospace.com. Furthermore, it demonstrated a reduction in HbA1c, ketone bodies, and free fatty acids in diabetic mice ligand.comligand.comfirstwordpharma.combiospace.com. These preclinical findings suggest potential utility for this compound in type 1 diabetes in addition to type 2 diabetes ligand.comfirstwordpharma.com. While preclinical data are promising, the provided search results primarily detail Phase 1 and Phase 2 studies in Type 2 Diabetes nih.govligand.combiospace.comresearchgate.netdiabetesjournals.orgligand.comclinicaltrialsarena.comstockpr.com. Definitive clinical studies specifically focused on this compound in Type 1 Diabetes are not prominently detailed in the provided search snippets, beyond the mention of preclinical work and potential applicability ligand.comligand.comfirstwordpharma.combiospace.com.

Broader Impact of Glucagon Receptor Antagonism on Diabetes Pathophysiology

Glucagon receptor antagonism, the mechanism of action for this compound, represents a therapeutic strategy aimed at improving glycemic control in both type 1 and type 2 diabetes mellitus ligand.comnih.gov. In type 2 diabetes, inappropriately elevated glucagon levels are believed to contribute to increased hepatic glucose production, exacerbating hyperglycemia ontosight.airesearchgate.netdiabetesjournals.org. By inhibiting the glucagon receptor, this compound aims to decrease this hepatic glucose output ontosight.ai.

Research indicates that glucagon receptor antagonists like this compound can lead to significant reductions in HbA1c and fasting plasma glucose levels in patients with type 2 diabetes researchgate.netdiabetesjournals.org. A Phase 2 study showed dose-dependent reductions in HbA1c, with decreases of 0.90% to 1.20% observed after 12 weeks of treatment with this compound at varying doses, compared to a 0.15% reduction with placebo ligand.comfirstwordpharma.comresearchgate.netdiabetesjournals.org. Fasting plasma glucose also saw significant decreases researchgate.netdiabetesjournals.org.

Beyond glucose lowering, treatment with this compound has been observed to increase fasting glucagon and total and active GLP-1 levels researchgate.netdiabetesjournals.org. This increase in GLP-1 could potentially contribute to improved glycemic control, as GLP-1 is known to potentiate glucose-dependent insulin secretion frontiersin.org.

This compound is structurally distinct from some other small molecule GRAs, possessing a sulphonic acid tail (SAT) instead of a carboxylic acid tail (CAT) diabetesjournals.org. This structural difference may contribute to biased receptor signaling, potentially influencing its pharmacological profile diabetesjournals.org. Studies comparing this compound to other GRAs like MK-0893 have shown differences in their effects on β-arrestin recruitment and receptor internalization, while both effectively antagonized cAMP accumulation diabetesjournals.org.

Q & A

Q. What is the molecular mechanism of LGD-6972 in modulating glucose homeostasis, and how can this be experimentally validated?

this compound acts as a selective glucagon receptor (GCGR) antagonist, inhibiting glucagon-induced hepatic glucose production. To validate this mechanism, researchers can use in vitro assays measuring cAMP production in GCGR-transfected cells exposed to glucagon, with this compound dose-response curves . In vivo, rodent models (e.g., streptozotocin-induced diabetic mice) can assess glucose-lowering effects via oral glucose tolerance tests (OGTT) and insulin/glucagon level measurements .

Q. What experimental models are appropriate for evaluating the efficacy of this compound in type 2 diabetes (T2DM) research?

Key models include:

- Genetic models : db/db mice or Zucker diabetic fatty (ZDF) rats to study hyperglycemia and insulin resistance.

- Pharmacological models : High-fat diet (HFD)-fed mice with metformin co-administration to mimic clinical scenarios .

- Acute glucagon challenge tests in non-human primates to assess acute glucose modulation . Ensure models incorporate longitudinal HbA1c measurements and pancreatic histopathology to evaluate long-term efficacy and safety .

Q. How should clinical trials for this compound be designed to ensure robust pharmacokinetic (PK) and pharmacodynamic (PD) data?

Phase I trials should include single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, measuring plasma concentrations (LC-MS/MS) and glucagon/insulin levels post-glucose challenge . For Phase II, randomized, double-blind, placebo-controlled trials in T2DM patients on metformin are critical, with endpoints like HbA1c reduction, fasting glucose, and safety markers (e.g., liver enzymes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on fasting glucagon levels?

While this compound reduces glucose, fasting glucagon levels paradoxically increase in some studies. Methodological approaches include:

- Mechanistic assays : Measure hepatic glycogenolysis and gluconeogenesis pathways (e.g., PEPCK activity) to distinguish direct vs. compensatory effects .

- Longitudinal sampling : Frequent blood draws during OGTT to correlate transient glucagon spikes with glucose dynamics .

- Comparative studies : Contrast this compound with other GCGR antagonists to identify molecule-specific effects .

Q. What methodologies are recommended for assessing this compound’s safety profile, particularly regarding hepatotoxicity?

- Preclinical : Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rodent chronic toxicity studies (e.g., 12-week dosing) .

- Clinical : Incorporate liver function tests (LFTs) at baseline and every 4 weeks in trials, with dose adjustments if ALT/AST exceed 3× upper limit of normal .

- Omics approaches : Transcriptomic analysis of liver tissue to identify pathways linked to transaminase elevation .

Q. How can researchers optimize this compound’s therapeutic window when combined with other antidiabetic agents?

- Pharmacokinetic modeling : Use population PK/PD models to predict drug-drug interactions (e.g., with metformin) and adjust dosing regimens .

- Synergy studies : Conduct isobolographic analyses in HFD-fed mice to quantify additive/synergistic effects with GLP-1 receptor agonists .

- Safety endpoints : Prioritize hypoglycemia risk assessment via continuous glucose monitoring (CGM) in combination trials .

Q. What statistical strategies are effective for analyzing contradictory outcomes in this compound trials, such as HbA1c reduction vs. transient hyperglucagonemia?

- Mixed-effects models : Account for intra-patient variability in glucagon levels over time.

- Mediation analysis : Determine if HbA1c changes are directly due to GCGR antagonism or mediated by secondary factors (e.g., insulin secretion) .

- Subgroup analysis : Stratify patients by baseline glucagon levels to identify responders/non-responders .

Methodological and Reproducibility Considerations